Creatinine ZINC chloride
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Overview
Description
Creatinine ZINC chloride is a compound that combines the properties of an imidazole derivative with a zinc chloride complex The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group
Mechanism of Action
Target of Action
It’s known that imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
Imidazol-4-ones are known to interact with various biological targets due to their heterocyclic nature
Biochemical Pathways
Given the broad applications of imidazol-4-ones, it can be inferred that they may influence a variety of biochemical pathways .
Result of Action
Given the broad applications of imidazol-4-ones, it can be inferred that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under acidic or thermal conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazole ring . The addition of zinc chloride to the imidazole derivative forms the dichlorozinc complex.
Industrial Production Methods
Industrial production of Creatinine ZINC chloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Creatinine ZINC chloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Creatinine ZINC chloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.
Medicine: Its potential therapeutic properties are being explored for various medical applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Another imidazole derivative with similar structural features.
4-methylideneimidazole-5-one: A compound with a similar imidazole core but different functional groups.
Uniqueness
Creatinine ZINC chloride is unique due to its combination of an imidazole ring with a zinc chloride complex.
Properties
CAS No. |
16045-72-0 |
---|---|
Molecular Formula |
C4H7Cl2N3OZn |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc |
InChI |
InChI=1S/C4H7N3O.2ClH.Zn/c1-7-2-3(8)6-4(7)5;;;/h2H2,1H3,(H2,5,6,8);2*1H;/q;;;+2/p-2 |
InChI Key |
FSTJUYRQYIWLSX-UHFFFAOYSA-L |
SMILES |
CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.Cl[Zn]Cl |
Canonical SMILES |
CN1CC(=O)N=C1N.Cl[Zn]Cl |
Related CAS |
62708-52-5 |
Origin of Product |
United States |
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